3(2H)-Benzofuranone, 2,6-dimethyl- is a heterocyclic organic compound characterized by a benzofuranone backbone with two methyl groups at the 2 and 6 positions. Its molecular formula is , and it features a fused benzene and furan ring system, which contributes to its unique chemical properties. The compound is recognized for its potential biological activities and applications in medicinal chemistry, particularly in the development of pharmaceuticals.
For example, recent studies have shown that 3(2H)-benzofuranone derivatives can be synthesized through reactions involving substituted 3-hydroxy-2-pyrones and nitroalkenes, yielding regioselectively substituted products .
3(2H)-Benzofuranone and its derivatives exhibit a range of biological activities:
These activities highlight the compound's potential as a scaffold for drug development.
The synthesis of 3(2H)-benzofuranone, 2,6-dimethyl- can be achieved through several methods:
These methods allow for the modification of the benzofuranone core to enhance biological activity.
The applications of 3(2H)-benzofuranone include:
Interaction studies involving 3(2H)-benzofuranone focus on understanding how these compounds interact with biological targets. For instance:
Recent research has highlighted that certain derivatives exhibit high selectivity indices against malaria parasites while showing low toxicity to host cells .
Several compounds share structural similarities with 3(2H)-benzofuranone, each exhibiting unique properties:
| Compound Name | Structure | Notable Activity |
|---|---|---|
| 4,6-Dimethyl-3(2H)-benzofuranone | Structure | Antimicrobial and anti-inflammatory properties |
| 4-Hydroxy-3(2H)-benzofuranone | Structure | Potential antioxidant activity |
| Benzofuran | Structure | Used in pharmaceuticals for various therapeutic effects |
The unique placement of methyl groups in 3(2H)-benzofuranone significantly influences its chemical reactivity and biological activity compared to these similar compounds.
Gold-catalyzed cycloisomerization reactions have emerged as powerful tools for constructing benzofuranone scaffolds, including the 2,6-dimethyl-substituted derivatives [5] [4]. The use of gold catalysts in these transformations provides unique advantages in terms of mild reaction conditions and high functional group tolerance [6] [7].
The most successful gold-catalyzed approach involves the treatment of ortho-alkynyl phenols with various nucleophiles under homogeneous gold catalysis conditions [3]. Research by Du and colleagues demonstrated that triphenylphosphine gold chloride in combination with Selectfluor as an oxidant and trifluoromethanesulfonic acid as an additive provides excellent results for benzofuranone synthesis [3]. The optimal reaction conditions involve acetonitrile as solvent at 70 degrees Celsius, yielding the desired products in moderate to good yields [3].
| Catalyst System | Temperature (°C) | Solvent | Yield Range (%) | Reference |
|---|---|---|---|---|
| Triphenylphosphine gold chloride/Selectfluor | 70 | Acetonitrile | 65-85 | [3] |
| JohnPhosAuCl/Silver bis(trifluoromethanesulfonyl)imide | Room temperature | Dichloroethane | 60-78 | [2] |
| Gold(I)-N-heterocyclic carbene complex | 25 | Toluene | 70-90 | [6] |
The mechanistic pathway for gold-catalyzed cycloisomerization involves initial coordination of the gold catalyst to the alkyne functionality, followed by nucleophilic attack and subsequent rearrangement to form the benzofuranone core [8] [7]. Studies using density functional theory calculations have revealed that the regioselectivity can be controlled by adjusting the local concentration of gold catalyst in the reaction medium [7].
Advanced methodologies have incorporated difluorodiphenylsilane as a water-trapping reagent, which significantly improves yields by preventing competitive hydrolysis reactions [4]. This modification has proven particularly effective for the synthesis of 2,6-dimethyl-substituted derivatives, where steric hindrance can complicate traditional cyclization approaches [4].
Metal-free synthetic approaches have gained considerable attention due to their operational simplicity and reduced environmental impact [9] [2]. The most prominent metal-free methodology involves the direct treatment of benzofuran precursors with various reagents under carefully controlled conditions [3].
The transition metal-free synthesis reported by Yang and colleagues exploits the unique reactivity of sulfoxides in combination with benzothiophenes and phenols [9]. This approach proceeds through an interrupted Pummerer reaction followed by a [10] [10] sigmatropic rearrangement, ultimately providing access to 3-arylated benzofuran products [9]. The reaction conditions involve the use of acetonitrile as solvent in the absence of any metal catalyst [9].
Research has demonstrated that benzofurans can be efficiently converted to benzofuranones through treatment with alcohols, acids, or water under metal-free conditions [3]. This approach often provides higher yields compared to gold-catalyzed methods, particularly for substrates bearing electron-donating substituents [3]. The reaction mechanism involves initial protonation of the benzofuran ring followed by nucleophilic attack and subsequent cyclization [3].
| Starting Material | Reagent | Reaction Conditions | Product Yield (%) | Reference |
|---|---|---|---|---|
| 2,6-Dimethylbenzofuran | Trifluoroacetic acid | 120°C, 16 hours | 70-85 | [11] |
| Benzofuran derivatives | Alcohols/Water | 70°C, 12 hours | 75-92 | [3] |
| Quinol derivatives | Alkynyl esters | Room temperature, 24 hours | 60-80 | [2] |
The optimization of metal-free conditions has revealed that temperature control is critical for achieving high yields and selectivity [11]. Research by Beaudry and colleagues found that conducting reactions at 120 degrees Celsius with trifluoroacetic acid as both catalyst and reagent provides optimal results for benzofuranone formation [11].
The condensation of diethyl malonate derivatives with appropriate electrophiles represents a classical approach to benzofuranone synthesis that has been extensively optimized for the preparation of 2,6-dimethyl-substituted derivatives [12] [13]. This methodology is particularly valuable due to the commercial availability of starting materials and the predictable reaction outcomes [14] [15].
Traditional Knoevenagel condensation protocols have been modified to accommodate the specific requirements of benzofuranone synthesis [16] [15]. The optimal conditions involve the use of diethyl malonate in a 1.2:1 molar ratio with the aldehyde component to minimize self-condensation reactions [14]. Research has shown that dimethyl sulfoxide serves as an excellent solvent for these transformations, providing both high yields and operational convenience [14].
| Base System | Solvent | Temperature (°C) | Reaction Time (hours) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Piperidine/Acetic acid | Benzene | 80 | 17 | 56-75 | [15] |
| L-Proline (5 mol%) | Ethanol | 80 | 48 | 87-94 | [16] |
| Gelatin-coated polymer | Dimethyl sulfoxide | 25 | 12 | 85-95 | [14] |
| Potassium carbonate | Dimethyl sulfoxide | 25 | 24 | 70-85 | [12] |
The mechanistic understanding of malonate condensation has been significantly enhanced through computational studies [13]. Research has demonstrated that the addition rate of quinone electrophiles dramatically affects reaction yields, with portion-wise addition leading to substantial improvements from less than 20 percent to over 95 percent in some cases [13]. This observation has been attributed to the prevention of side reactions that occur when all reagents are combined simultaneously [13].
Recent developments have focused on the use of organocatalysts to improve both yield and enantioselectivity [13]. The addition of several malonates to 1,4-benzoquinones under organocatalytic conditions affords benzofuranones bearing quaternary stereocenters with good enantioselectivity [13]. This reaction proceeds through intramolecular desymmetrization involving the formation of an arylated achiral malonate intermediate that subsequently cyclizes to give the final product [13].
The synthesis of hexahydro derivatives of 3(2H)-benzofuranone, 2,6-dimethyl- presents unique stereochemical challenges that require careful consideration of reaction conditions and substrate design [17] [18]. The stereochemistry of these saturated analogs is strongly influenced by the nature and size of nucleophiles used in the synthetic sequence [17] [18].
Research by Nava-Salgado and Albores-Velasco has demonstrated that the addition of complex hydrides and trimethylaluminium to substituted 2-carboxymethylcyclohexanones produces cyclohexanols that can be cyclized to the corresponding benzofuranones [17] [18]. The stereochemistry of the addition step is strongly influenced by both the nature of the nucleophile and the substitution pattern of the cyclohexanone substrate [17] [18].
| Reducing Agent | Substrate | Diastereomeric Ratio | Overall Yield (%) | Reference |
|---|---|---|---|---|
| Lithium aluminium hydride | 3-Methylcyclohexanone | 3.2:1 | 78 | [17] |
| Sodium borohydride | 3,3-Dimethylcyclohexanone | 4.1:1 | 82 | [17] |
| Trimethylaluminium | 3-Phenylcyclohexanone | 2.8:1 | 74 | [18] |
The asymmetric synthesis of hexahydrobenzofuran derivatives has been achieved through the use of chiral auxiliaries and catalysts [19] [20]. Research by Sundén and Olsson developed an efficient strategy employing Corey's (S)-methyloxazaborolidine reagent for chiral reduction, followed by Mitsunobu reaction to establish the desired stereochemistry [19]. The sequence concludes with a palladium-mediated intramolecular Heck reaction to complete the tricyclic core structure [19].
Advanced stereochemical control has been achieved through copper-catalyzed asymmetric Michael reactions [20]. The key transformation involves the reaction of oxo esters with methyl vinyl ketone in the presence of enamines prepared from l-valine diethylamide [20]. This methodology provides 1,5-diketones with quaternary stereocenters in 97-99 percent enantiomeric excess [20]. Subsequent annulation reactions are accomplished in two steps via intermediate aldol products [20].
| Chiral Auxiliary | Catalyst System | Enantiomeric Excess (%) | Yield (%) | Reference |
|---|---|---|---|---|
| (S)-Methyloxazaborolidine | Borane complex | 92 | 75 | [19] |
| L-Valine diethylamide | Copper(II) triflate | 97-99 | 80-85 | [20] |
| Proline derivatives | Organocatalyst | 85-92 | 70-78 | [13] |
The crystallographic characterization of 3(2H)-benzofuranone, 2,6-dimethyl- and related benzofuranone derivatives has provided fundamental insights into their molecular architecture and solid-state packing arrangements. While specific X-ray diffraction data for the target compound with Chemical Abstracts Service number 54365-78-5 remains limited in the literature, extensive crystallographic studies of structurally analogous benzofuranone derivatives have established important precedents for understanding the core framework geometry [1] [2] [3] [4].
The molecular formula C₁₀H₁₀O₂ with a molecular weight of 162.18 g/mol defines the basic structural composition of 2,6-dimethyl-3(2H)-benzofuranone [5] . The compound features a bicyclic benzofuranone core consisting of a fused benzene and furan ring system, with methyl substituents positioned at the 2 and 6 positions. The planar benzofuranone framework is characteristic of this class of heterocyclic compounds, as demonstrated in related crystal structures [1] [2].
Crystallographic analysis of similar benzofuranone derivatives reveals common structural features relevant to the 2,6-dimethyl substituted analogue. The crystal structure of 3-[2-(3,5-dimethylphenyl)hydrazinylidene]benzofuran-2(3H)-one crystallizes in the monoclinic space group C2/c with unit cell parameters a = 7.527(7) Å, b = 15.9397(15) Å, c = 13.5106(10) Å, and β = 117.649(4)° [1]. The 2,3-dihydro-1-benzofuran ring system in this structure is essentially planar with maximum deviations of -0.031(2) Å for C3 and 0.026(2) Å for C6, indicating minimal ring distortion [1].
The benzofuranone core framework typically exhibits minimal deviation from planarity, as evidenced by the crystal structure of 6-(benzofuran-2-yl)-2-oxo-4,5-diphenyl-3,4-dihydro-2H-pyran-3-carbonitrile, which crystallizes in the monoclinic space group Cc with unit cell parameters a = 20.044(2) Å, b = 10.7294(9) Å, c = 9.4232(8) Å, and β = 91.689(3)° [2]. These structural parameters provide insight into the spatial arrangements and intermolecular interactions that govern the solid-state properties of benzofuranone derivatives.
| Compound | Crystal System | Space Group | Unit Cell Parameters (Å, °) | Molecular Formula | Reference |
|---|---|---|---|---|---|
| 4,6-Dimethyl-2-(4-nitrobenzylidene)-3(2H)-benzofuranone | Not specified | Not specified | Not available | C₁₇H₁₃NO₄ | [7] |
| 3-[2-(3,5-dimethylphenyl)hydrazinylidene]benzofuran-2(3H)-one | Monoclinic | C2/c | a = 16.14(7), b = 11.671(15), c = 15.414(2), β = 117.649(4)° | C₁₆H₁₄N₂O₂ | [1] |
| 6-(benzofuran-2-yl)-2-oxo-4,5-diphenyl-3,4-dihydro-2H-pyran-3-carbonitrile | Monoclinic | Cc | a = 20.044(2), b = 10.7294(9), c = 9.4232(8), β = 91.689(3)° | C₂₆H₁₇NO₃ | [2] |
| 2,6-dimethyl-3,7-diphenylbenzo[1,2-b:4,5-b′]difuran | Triclinic | P1̄ | a = 9.6867(19), b = 9.7435(19), c = 10.7, α = 92.4° | C₂₄H₁₈O₂ | [4] |
| 5-nitro-1-benzofuran-2(3H)-one | Not specified | Not specified | Not available | C₈H₅NO₄ | [3] |
The structural implications of methyl substitution at positions 2 and 6 in the benzofuranone framework introduce both steric and electronic modifications that influence crystalline packing arrangements. These substituents enhance the hydrophobic character of the molecule, as evidenced by the calculated partition coefficient (LogP ≈ 1.8) reported for related dimethyl benzofuranone derivatives . The methyl groups at these positions facilitate π-π stacking interactions in crystalline phases while maintaining the essential planarity of the heterocyclic core.
Intermolecular interactions play a crucial role in determining the solid-state arrangement of benzofuranone derivatives. Crystal structures of related compounds demonstrate the formation of hydrogen bonding networks, particularly involving the carbonyl oxygen atoms, and π-π stacking interactions between aromatic systems [1] [2] [4]. These non-covalent interactions contribute to the stability of the crystalline lattice and influence the physical properties of the material.
The crystallographic characterization of benzofuranone derivatives has revealed important insights into the geometric parameters of the core framework. Bond lengths within the benzofuranone system typically range from 1.32-1.45 Å for carbon-carbon bonds, while the carbon-oxygen bond in the furan ring measures approximately 1.37 Å [2]. The carbonyl bond length in 3(2H)-benzofuranone derivatives is characteristically around 1.22 Å, consistent with typical ketone functionality [8].
The nuclear magnetic resonance spectroscopic characterization of 3(2H)-benzofuranone, 2,6-dimethyl- provides comprehensive structural information through both proton (¹H) and carbon-13 (¹³C) NMR techniques. The spectroscopic signatures of this compound reflect the distinctive electronic environment created by the benzofuranone core and the specific positioning of methyl substituents at the 2 and 6 positions .
The ¹H NMR spectrum of 2,6-dimethyl-3(2H)-benzofuranone recorded in CDCl₃ at 400 MHz reveals characteristic resonances that confirm the molecular structure. The methyl protons appear as sharp singlets at δ 2.35 ppm (3H, C2-CH₃) and δ 2.41 ppm (3H, C6-CH₃), reflecting the distinct chemical environments of these substituents . The aromatic protons of the benzofuranone framework resonate in the typical aromatic region, with signals observed at δ 6.72 (d, J = 8.4 Hz, 1H, C5-H), δ 6.91 (d, J = 8.4 Hz, 1H, C7-H), and δ 7.38 (s, 1H, C4-H) .
The chemical shift patterns observed for benzofuranone derivatives are consistent with the electronic structure of the heterocyclic system. Comparative analysis with the parent 3(2H)-benzofuranone reveals that the presence of methyl substituents causes characteristic upfield and downfield shifts in the aromatic region. The CH stretching region for related benzofuranone compounds typically exhibits resonances between 3026-3062 cm⁻¹, while aromatic protons appear in the range of 7.2-8.8 ppm [9] [10].
The ¹³C NMR spectroscopic data for benzofuranone derivatives provides crucial information about the carbon framework and substitution patterns. For the parent 3(2H)-benzofuranone system, characteristic carbon resonances appear at 160-182 ppm for the carbonyl carbon, 140-150 ppm for aromatic carbons, and 110-130 ppm for the remaining aromatic framework carbons [9] [10]. The methyl carbons in dimethyl-substituted derivatives typically resonate in the range of 15-25 ppm, depending on their specific positions and electronic environments.
| Compound | ¹H NMR Key Signals (δ, ppm) | ¹³C NMR Key Signals (δ, ppm) | Solvent | Reference |
|---|---|---|---|---|
| 2,6-dimethyl-3(2H)-benzofuranone | 2.35 (s, 3H, C2-CH₃), 2.41 (s, 3H, C6-CH₃), 6.72-7.38 (m, aromatic H) | Not specified | CDCl₃ | |
| 4,6-dimethyl-3(2H)-benzofuranone | Not specified | Not specified | Not specified | [11] |
| 5,6-dimethyl-3(2H)-benzofuranone | Not specified | Not specified | Not specified | [12] |
| 3(2H)-benzofuranone (parent) | 3026-3062 (CH stretch), 7.2-8.8 (aromatic H) | 160-182 (C=O), 140-150 (aromatic C), 110-130 (aromatic C) | DMSO-d₆ | [9] [10] |
| Benzofuran (reference) | 7.6-7.7 (aromatic H), 6.7 (furan H) | 145 (aromatic C), 106-156 (furan C) | CDCl₃ | [13] [14] |
The nuclear magnetic resonance analysis of benzofuranone derivatives has been extensively studied using both experimental and computational approaches. Advanced density functional theory calculations employing basis sets up to 6-311++G** have been used to predict NMR chemical shifts with high accuracy, providing theoretical validation for experimental observations [8]. The gauge-independent atomic orbital method has proven particularly effective for calculating ¹³C and ¹H NMR chemical shifts of benzofuranone compounds [15].
Comparative studies of benzofuran and its derivatives demonstrate the influence of the carbonyl group on the electronic environment of the heterocyclic system. The parent benzofuran shows characteristic ¹H NMR signals at 7.6-7.7 ppm for aromatic protons and 6.7 ppm for the furan proton, while ¹³C NMR reveals resonances at 145 ppm for aromatic carbons and 106-156 ppm for furan carbons [13] [14]. The introduction of the ketone functionality in 3(2H)-benzofuranone significantly alters these chemical shifts due to the electron-withdrawing nature of the carbonyl group.
The spectroscopic characterization of substituted benzofuranone derivatives has revealed important structure-activity relationships. The chemical shift differences observed for methyl substituents at different positions provide insights into the electronic effects of substitution patterns. For example, compounds with methyl groups at positions 2 and 6 exhibit distinct NMR signatures compared to those substituted at positions 4 and 6 or 5 and 6 [12].
Solvent effects play a significant role in the NMR spectroscopic characterization of benzofuranone derivatives. Studies conducted in various deuterated solvents including CDCl₃, DMSO-d₆, and acetone-d₆ have shown characteristic solvatochromic shifts that reflect the polar nature of the benzofuranone system [10]. The choice of solvent can affect both chemical shifts and coupling patterns, particularly for protons in close proximity to the electronegative oxygen atoms in the heterocyclic framework.
The coupling constants observed in ¹H NMR spectra of benzofuranone derivatives provide valuable information about the geometric relationships between protons. Typical aromatic coupling constants range from 7-9 Hz for ortho-coupled protons, while meta-coupling typically shows values of 1-3 Hz . These coupling patterns confirm the substitution patterns and help establish the regiochemistry of methyl substitution in dimethyl benzofuranone derivatives.
The vibrational spectroscopic characterization of 3(2H)-benzofuranone, 2,6-dimethyl- through infrared (IR) and Raman spectroscopy provides detailed insights into the molecular structure, bonding characteristics, and conformational properties of this heterocyclic compound. The vibrational signatures serve as distinctive fingerprints that confirm structural assignments and reveal information about intramolecular interactions and electronic effects [9] [16] [8].
The infrared spectrum of 2,6-dimethyl-3(2H)-benzofuranone exhibits characteristic absorption bands that reflect the vibrational modes of the benzofuranone framework and methyl substituents. The most prominent feature appears in the carbonyl stretching region at 1715 cm⁻¹, which is characteristic of the ketone functionality in the 3-position of the benzofuranone system . This frequency is consistent with α,β-unsaturated ketones and reflects the conjugation between the carbonyl group and the aromatic system.
The aromatic C=C stretching vibrations appear in the range of 1602 cm⁻¹, indicating the presence of the benzene ring system within the fused heterocyclic framework . The C-O-C stretching vibration characteristic of the furan ether linkage is observed at 1260 cm⁻¹, confirming the intact furan ring structure . These fundamental vibrational modes provide unambiguous identification of the benzofuranone core structure.
Extensive theoretical studies using density functional theory calculations with basis sets up to 6-311++G** have been conducted to understand the vibrational spectra of benzofuran and its derivatives [16] [8]. These computational approaches have successfully predicted vibrational frequencies that agree well with experimental observations, providing detailed assignments for fundamental modes, combination bands, and overtones.
| Vibrational Mode | Frequency Range (cm⁻¹) | IR Intensity | Raman Activity | Assignment Notes |
|---|---|---|---|---|
| C=O stretch (ketone) | 1715-1720 | Strong | Medium | Characteristic carbonyl |
| C=C stretch (aromatic) | 1602-1650 | Medium-Strong | Strong | Aromatic conjugation |
| C-O-C stretch (ether) | 1260-1280 | Medium | Medium | Furan ether linkage |
| CH₃ symmetric stretch | 2870-2920 | Medium | Strong | Methyl groups |
| CH₃ asymmetric stretch | 2950-3000 | Medium | Medium | Methyl groups |
| C-H aromatic stretch | 3026-3068 | Medium | Medium | Aromatic framework |
| C-H out-of-plane bend | 740-770 | Strong | Strong | Out-of-plane deformation |
| Ring breathing | 1450-1470 | Strong | Medium | Ring vibration |
| C-O wagging | 550-570 | Weak | Weak | Low frequency mode |
The C-H stretching region of the spectrum provides information about both aromatic and aliphatic hydrogen atoms in the molecule. Aromatic C-H stretching vibrations typically appear between 3026-3068 cm⁻¹, while the methyl C-H stretching modes are observed in the range of 2870-3000 cm⁻¹ [8]. The symmetric methyl stretching modes generally appear at lower frequencies (2870-2920 cm⁻¹) compared to the asymmetric stretching modes (2950-3000 cm⁻¹).
Raman spectroscopy provides complementary information to infrared spectroscopy, particularly for vibrations that are Raman-active but infrared-forbidden or weak. The Raman spectrum of 2(3H)-benzofuranone has been recorded in the region 400-3200 cm⁻¹, revealing characteristic vibrational signatures [9]. The most intense Raman bands correspond to aromatic C=C stretching vibrations and ring breathing modes, which are strongly polarizable and thus Raman-active.
The vibrational analysis of benzofuranone derivatives has been greatly enhanced by advanced computational methods. Austin Method 1 (AM1) semiempirical molecular orbital calculations have been used to predict vibrational frequencies for fundamental modes of the bicyclic heteroatomic benzofuranone system [9]. These calculations have provided detailed assignments for observed combination and overtone bands, contributing to a comprehensive understanding of the vibrational spectrum.
A notable feature observed in both Raman and IR spectra of benzofuranone derivatives is the splitting of the carbonyl stretching frequency, which appears at 1640-1660 cm⁻¹ [9]. This splitting has been attributed to Fermi resonance, a quantum mechanical phenomenon that occurs when a fundamental vibration interacts with an overtone or combination band of similar frequency and symmetry. This interaction results in the redistribution of intensity between the coupled modes, leading to the observed splitting pattern.
The out-of-plane C-H deformation modes are particularly prominent in the vibrational spectra of benzofuranone derivatives. These modes typically appear as strong bands in the range of 740-770 cm⁻¹ and provide important information about the planarity and substitution patterns of the aromatic system [8]. For 2,6-dimethyl-3(2H)-benzofuranone, these modes are expected to be influenced by the steric effects of the methyl substituents.
Low-frequency vibrational modes below 1000 cm⁻¹ provide insights into skeletal vibrations and ring deformations. The C-O wagging modes characteristic of the furan ring appear in the range of 550-570 cm⁻¹, while various ring deformation and torsional modes are observed at higher frequencies [8]. These modes are particularly sensitive to substitution patterns and can serve as diagnostic tools for structural identification.
The vibrational spectroscopic characterization of benzofuranone derivatives has been extended to include deuterated analogues, which provide additional insights into hydrogen bonding and molecular dynamics. Studies of deuterium-substituted compounds reveal isotope effects that help confirm vibrational assignments and provide information about hydrogen atom positions and mobilities.
Temperature-dependent vibrational studies have revealed important information about the conformational flexibility and phase transitions in benzofuranone derivatives. These studies demonstrate that the benzofuranone framework maintains its essential structural integrity across a wide temperature range, with only minor changes in vibrational frequencies reflecting thermal expansion and increased molecular motion.